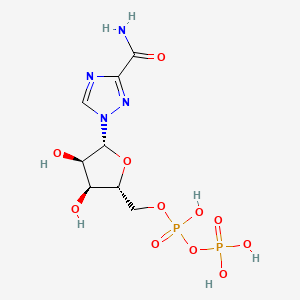

Ribavirin 5'-diphosphate

Description

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O11P2/c9-6(15)7-10-2-12(11-7)8-5(14)4(13)3(22-8)1-21-25(19,20)23-24(16,17)18/h2-5,8,13-14H,1H2,(H2,9,15)(H,19,20)(H2,16,17,18)/t3-,4-,5-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSPXPQHONXITJ-AFCXAGJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00212489 | |

| Record name | Ribavirin 5'-diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63142-70-1 | |

| Record name | Ribavirin diphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63142-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribavirin 5'-diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063142701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ribavirin 5'-diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ribavirin 5'-Diphosphate (RDP): Metabolic Kinetics & Antiviral Mechanisms

The following technical guide details the mechanism of action for Ribavirin 5'-diphosphate (RDP) and its associated metabolic forms in the context of RNA viral inhibition.

Technical Whitepaper | Application Note: viro-0226

Executive Summary

Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide) is a guanosine analog prodrug that requires intracellular phosphorylation to exert antiviral activity.[1][2] While the 5'-monophosphate (RMP) is the canonical inhibitor of host Inosine Monophosphate Dehydrogenase (IMPDH) and the 5'-triphosphate (RTP) is the primary mutagenic substrate for viral polymerases, the 5'-diphosphate (RDP) serves a critical dual role:

-

Metabolic Gateway: It is the obligate transition state regulating the flux between the IMPDH-inhibitory pool (RMP) and the mutagenic pool (RTP).

-

Direct Enzymatic Inhibition: RDP exhibits distinct, direct inhibitory kinetics against specific viral transcriptases and helicases, often acting competitively with native nucleotides.

This guide analyzes the physicochemical mechanism of RDP, its impact on the host GTP/GDP pools, and the downstream collapse of viral RNA replication.

Pharmacometabolism: The Activation Cascade

Ribavirin is biologically inert until phosphorylated.[3] The efficiency of the conversion to RDP determines the drug's potency and toxicity profile.

The Phosphorylation Pathway

Upon entry via nucleoside transporters (ENT1/CNT), Ribavirin undergoes a stepwise phosphorylation:

-

RBV

RMP: Catalyzed by Adenosine Kinase (AK) . This is the rate-limiting step in many cell types. -

RMP

RDP: Catalyzed by GMP Kinase (or NMP kinase). This reversible reaction creates the RDP pool. -

RDP

RTP: Catalyzed by Nucleoside Diphosphate Kinase (NDPK) .

Expert Insight: The RMP

RDP equilibrium is critical. In erythrocytes, which lack certain phosphatases, RDP and RTP accumulate to millimolar levels, leading to the hemolytic anemia often seen in clinical use.

Figure 1: The metabolic activation of Ribavirin showing the central position of RDP and distinct inhibitory targets.

Mechanism of Action: The RDP & RMP Synergy

While RMP is the primary inhibitor of de novo guanine synthesis, RDP plays a distinct role in direct viral enzymatic interference.

A. RMP: The IMPDH Blockade (GTP Depletion)

RMP mimics Inosine Monophosphate (IMP). It binds competitively to the IMP-binding site of IMPDH (Inosine Monophosphate Dehydrogenase) , the rate-limiting enzyme for guanine nucleotides.[2][4]

-

Mechanism: RMP binds IMPDH with high affinity (

). -

Consequence: This blocks the conversion of IMP to Xanthosine Monophosphate (XMP).[2]

-

The "Diphosphate" Effect: By blocking IMPDH, the cell cannot produce GMP, which leads to a rapid depletion of the GDP (Guanosine Diphosphate) and GTP pools.

-

Result: Viral replication halts because GTP is required for:

-

Protein synthesis (Ribosome function).

-

RNA capping (Guanylyltransferase).

-

RNA elongation (Substrate for RdRp).[4]

-

B. RDP: Direct Transcriptase Inhibition

Research indicates that RDP possesses unique inhibitory kinetics distinct from the triphosphate form.

-

Target: Viral RNA-dependent RNA polymerase (RdRp) during the transcription phase.[5]

-

Evidence: In Vesicular Stomatitis Virus (VSV) models, RDP was found to inhibit transcription competitively with native ribonucleotides.[6] In some assays, the diphosphate (RDP) form showed 2-3x higher inhibitory potency than the triphosphate form regarding the initiation steps of transcription [1].[5]

-

Helicase Interference: RDP has been shown to weakly inhibit the NTPase activity of viral helicases (e.g., HCV NS3), likely by competing with ATP/GTP for the hydrolysis site, though less potently than specific helicase inhibitors [2].[7]

Downstream Consequences: Lethal Mutagenesis

The depletion of GTP/GDP pools by RMP/RDP creates an environment that favors the third mechanism: Lethal Mutagenesis .

-

Imbalance: The ratio of Ribavirin-TP to natural GTP increases drastically because GTP is depleted (via IMPDH inhibition) while RTP accumulates.

-

Incorporation: The viral polymerase, starved of GTP, is statistically more likely to incorporate RTP.

-

Catastrophe: RTP can base-pair with both Cytidine and Uridine. This promiscuity introduces transition mutations (C

U and G

Experimental Validation Protocols

To validate the mechanism of RDP/RMP in your specific viral model, the following protocols are recommended.

Protocol A: Spectrophotometric IMPDH Activity Assay

Purpose: To quantify the potency of RMP/Ribavirin inhibition on the host enzyme.

-

Lysate Preparation: Harvest

cells (treated vs. mock) in lysis buffer (50 mM Tris-HCl pH 8.0, 1 mM DTT, protease inhibitors). Sonicate and centrifuge (15,000 x g, 20 min). -

Reaction Mix:

-

Buffer: 100 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA.

-

Substrate: 0.5 mM IMP.

-

Cofactor: 0.5 mM NAD+.

-

Inhibitor: Add varying concentrations of Ribavirin-MP (0.1 - 100

).

-

-

Measurement: Monitor the reduction of NAD+ to NADH by absorbance at 340 nm at 37°C for 10-30 minutes.

-

Calculation: Determine

and

Protocol B: HPLC Analysis of Intracellular Nucleotide Pools

Purpose: To confirm the depletion of GDP/GTP pools relative to RDP/RTP accumulation.

Table 1: HPLC Method Parameters for Nucleotide Separation

| Parameter | Specification |

| Column | Strong Anion Exchange (Partisphere SAX), 4.6 x 250 mm |

| Mobile Phase A | 7 mM |

| Mobile Phase B | 250 mM |

| Gradient | 0-100% B over 45 mins |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm (Guanosine) and 235 nm (Ribavirin) |

| Sample Prep | 0.4 M Perchloric acid extraction, neutralized with KOH |

Expected Data:

-

Control Cells: High GTP/ATP peaks.

-

Ribavirin Treated: Significant reduction (>50%) in GTP and GDP peak areas. Appearance of new peaks corresponding to RMP (early), RDP (mid), and RTP (late elution).

Clinical & Resistance Implications

Understanding the RDP mechanism is vital for drug development:

-

Resistance: Viruses with high-fidelity polymerases (e.g., with exonuclease proofreading like Coronaviruses) can excise incorporated Ribavirin, rendering the "Lethal Mutagenesis" pathway less effective. However, the IMPDH inhibition (GTP depletion) mechanism remains effective as it targets a host enzyme, not a viral one.

-

Combination Therapy: RDP's mechanism explains the synergy with Interferons. GTP depletion slows viral replication, making the viral RNA more accessible to host immune degradation.

References

-

Borowski, P., et al. (2002). Inhibition of the helicase activity of HCV NS3 protein by ribavirin 5'-triphosphate. Acta Biochimica Polonica.

-

Streeter, D.G., et al. (1973). Mechanism of action of 1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide (Virazole), a new broad-spectrum antiviral agent. PNAS.

-

Leyssen, P., et al. (2005). The predominant mechanism by which ribavirin exerts its antiviral activity in vitro against flaviviruses and paramyxoviruses is mediated by inhibition of IMP dehydrogenase.[14] Journal of Virology.

Sources

- 1. lirias.kuleuven.be [lirias.kuleuven.be]

- 2. journals.asm.org [journals.asm.org]

- 3. What is the mechanism of Ribavirin? [synapse.patsnap.com]

- 4. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of phosphorylated ribavirin on vesicular stomatitis virus transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular analysis of the inhibitory effect of phosphorylated ribavirin on the vesicular stomatitis virus in vitro polymerase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibitory effect of mizoribine and ribavirin on the replication of severe acute respiratory syndrome (SARS)-associated coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sterispharma.com [sterispharma.com]

- 10. news-medical.net [news-medical.net]

- 11. pure.psu.edu [pure.psu.edu]

- 12. researchgate.net [researchgate.net]

- 13. Mechanism of action of ribavirin in the combination treatment of chronic HCV infection [natap.org]

- 14. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Intracellular Journey of Ribavirin: A Technical Guide to its Metabolic Activation

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Ribavirin, a synthetic guanosine analog, stands as a broad-spectrum antiviral agent with a complex and multifaceted mechanism of action that is entirely dependent on its intracellular metabolism.[1][2][3] This technical guide provides an in-depth exploration of the enzymatic cascade that converts ribavirin into its pharmacologically active mono-, di-, and triphosphate forms. We will dissect the key enzymatic players, the kinetics of these transformations, and the ultimate roles of the resulting metabolites in exerting antiviral effects. This document is intended to serve as a comprehensive resource for researchers in virology and drug development, offering not only a detailed mechanistic overview but also actionable experimental protocols for studying this critical metabolic pathway.

Introduction: The Enigma of a Broad-Spectrum Antiviral

Since its synthesis, ribavirin has been deployed against a wide array of RNA and DNA viruses, including hepatitis C virus (HCV) and respiratory syncytial virus (RSV).[3] Its clinical utility, however, is coupled with a significant side effect profile, most notably hemolytic anemia.[4] Understanding the intracellular metabolic activation of ribavirin is paramount to comprehending both its efficacy and its toxicity. Ribavirin is a prodrug; in its initial state, it is inert.[5] Only after being transported into the host cell and undergoing sequential phosphorylation does it gain its therapeutic power.[1][5] This guide will illuminate this intracellular journey, from cellular entry to the generation of the key antiviral effector, ribavirin triphosphate (RTP).

The Cellular Uptake and Phosphorylation Cascade

The metabolic activation of ribavirin is a three-step enzymatic process occurring within the cytoplasm of the host cell. This cascade effectively "traps" the drug intracellularly, as the phosphorylated forms cannot easily traverse the cell membrane.[1] This is particularly pronounced in erythrocytes, which lack the necessary phosphatases for dephosphorylation, leading to high accumulation and contributing to anemia.[4]

Diagram: The Ribavirin Metabolic Pathway

Caption: Intracellular phosphorylation cascade of ribavirin.

Step 1: The Rate-Limiting Gateway - Formation of Ribavirin Monophosphate (RMP)

Upon entry into the cell via nucleoside transporters, ribavirin must undergo its first phosphorylation to become ribavirin monophosphate (RMP). This initial conversion is the rate-limiting step in the entire activation pathway.[4] Two key enzymes have been identified as primary catalysts for this reaction:

-

Adenosine Kinase (ADK): For a long time, ADK was considered the main enzyme responsible for ribavirin's initial phosphorylation.[6] However, kinetic studies have revealed that ribavirin is a relatively poor substrate for ADK compared to its natural substrate, adenosine.[7]

-

Cytosolic 5'-Nucleotidase II (cN-II): More recent evidence has shown that cN-II can phosphorylate ribavirin with much greater efficiency than ADK, especially under physiological conditions.[7][8] The presence of 2,3-bisphosphoglycerate (BPG) in erythrocytes, a known activator of cN-II's phosphotransferase activity, suggests this enzyme plays a crucial role in the high accumulation of ribavirin phosphates in these cells.[7][8]

The formation of RMP is not only a crucial step towards the active triphosphate form but also confers its own biological activity. RMP is a potent competitive inhibitor of the host enzyme inosine monophosphate dehydrogenase (IMPDH).[1][9] This inhibition depletes the intracellular pool of guanosine triphosphate (GTP), a vital building block for viral RNA and DNA synthesis.[2][10]

Step 2: The Intermediate Step - Formation of Ribavirin Diphosphate (RDP)

Ribavirin monophosphate is subsequently phosphorylated to ribavirin diphosphate (RDP). This reaction is catalyzed by nucleoside monophosphate kinases (NMPKs), such as guanylate kinase.[5][9] This step is generally considered to be more efficient than the initial phosphorylation of ribavirin and is not rate-limiting. RDP itself is an intermediate and does not possess significant direct antiviral activity, serving primarily as a substrate for the final phosphorylation step.[7]

Step 3: The Final Activation - Formation of Ribavirin Triphosphate (RTP)

The final and critical step in the metabolic activation of ribavirin is the conversion of RDP to ribavirin triphosphate (RTP). This reaction is carried out by nucleoside diphosphate kinases (NDPKs), which are ubiquitous enzymes responsible for maintaining the intracellular balance of nucleoside triphosphates.[5][9] RTP is the principal active metabolite of ribavirin and mediates the most potent antiviral effects through several mechanisms:[2]

-

Viral Polymerase Inhibition: As a guanosine analog, RTP can compete with GTP for the active site of viral RNA-dependent RNA polymerases (RdRp), thereby inhibiting viral replication.[10]

-

Lethal Mutagenesis: The incorporation of RTP into the elongating viral RNA strand by the viral polymerase does not necessarily cause immediate chain termination. Instead, its ambiguous base-pairing properties can lead to an increase in mutations in the progeny virions, a phenomenon known as "error catastrophe," which drives the viral population to extinction.[2]

-

Interference with mRNA Capping: RTP can also interfere with the 5' capping of viral mRNA, a process essential for the stability and translation of viral transcripts.[2]

Quantitative Insights: The Kinetics of Phosphorylation

The efficiency of each phosphorylation step can be described by standard enzyme kinetics. The initial, rate-limiting step has been the most extensively studied.

| Substrate | Enzyme | Km (µM) | kcat (min-1) | Catalytic Efficiency (kcat/Km) (min-1·µM-1) | Conditions |

| Ribavirin | Adenosine Kinase | 540 | 1.8 | 3.3 x 10-3 | In vitro, PBS |

| Ribavirin | cN-II | 88 | 4.0 | 4.5 x 10-2 | In vitro, PBS + ATP + BPG |

| Adenosine | Adenosine Kinase | ~1 | ~400 | ~400 | In vitro (comparative) |

Data compiled from Wu et al., 2005.[7][8]

As the table clearly illustrates, cytosolic 5'-nucleotidase II (cN-II) exhibits a significantly lower Km and higher kcat for ribavirin compared to adenosine kinase, resulting in a much greater catalytic efficiency. This underscores the likely importance of cN-II in the in vivo phosphorylation of ribavirin, particularly in cell types like erythrocytes where its activators are abundant.

Experimental Protocols for Studying Ribavirin Metabolism

The quantification of intracellular ribavirin and its phosphorylated metabolites is essential for pharmacokinetic and pharmacodynamic studies. The high polarity of the phosphate derivatives and the need to distinguish between them requires robust analytical techniques.

In Vitro Ribavirin Phosphorylation Assay

This protocol provides a framework for assessing the enzymatic conversion of ribavirin to RMP in vitro using a radiolabeling approach.

Objective: To determine the kinetic parameters of ribavirin phosphorylation by a purified kinase (e.g., ADK or cN-II).

Materials:

-

Purified adenosine kinase or cytosolic 5'-nucleotidase II

-

[14C]-labeled Ribavirin

-

ATP, MgCl2

-

Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.3)

-

Thin-Layer Chromatography (TLC) plates (e.g., silica gel)

-

Scintillation counter and fluid

-

Standard laboratory equipment (pipettes, incubator, etc.)

Methodology:

-

Reaction Setup: Prepare a reaction mixture in a microcentrifuge tube containing the reaction buffer, ATP, MgCl2, and varying concentrations of [14C]-ribavirin.

-

Enzyme Addition: Initiate the reaction by adding a known concentration of the purified kinase to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a predetermined time, ensuring the reaction stays within the linear range of product formation.

-

Reaction Quenching: Stop the reaction by adding a small volume of strong acid (e.g., perchloric acid) or by heat inactivation.

-

TLC Separation: Spot a small aliquot of the quenched reaction mixture onto a TLC plate. Develop the chromatogram using a suitable solvent system that separates ribavirin from RMP.

-

Quantification: Visualize the separated spots using a phosphorimager or by scraping the corresponding sections of the TLC plate and measuring the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the initial velocity of the reaction at each substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax (from which kcat can be calculated).

Diagram: In Vitro Phosphorylation Assay Workflow

Caption: Workflow for an in vitro ribavirin phosphorylation assay.

Quantification of Intracellular Ribavirin Metabolites by LC-MS/MS

This protocol outlines a highly sensitive and specific method for measuring the levels of RMP, RDP, and RTP within cultured cells. This method typically involves dephosphorylation of the metabolites to the parent ribavirin followed by quantification.

Objective: To measure the intracellular concentrations of ribavirin monophosphate (RMP) and triphosphate (RTP) in cells treated with ribavirin.

Materials:

-

Cell culture reagents

-

Ribavirin

-

Cold lysis buffer (e.g., 70% methanol)

-

Acid phosphatase

-

Solid-Phase Extraction (SPE) cartridges (e.g., anion exchange and phenyl boronic acid)

-

LC-MS/MS system

-

Internal standard (e.g., 13C5-uridine or 13C-ribavirin)

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., CEMss cells) to the desired density and treat with a known concentration of ribavirin for a specified duration.

-

Cell Harvesting and Lysis: Harvest the cells by centrifugation. Lyse the cell pellet with a cold lysis buffer to extract the intracellular metabolites and precipitate proteins.

-

Anion Exchange SPE (Separation): Separate the negatively charged RMP and RTP from the neutral parent ribavirin using a strong anion exchange SPE column. Elute the monophosphate and triphosphate fractions separately.

-

Enzymatic Dephosphorylation: Incubate the collected RMP and RTP fractions with acid phosphatase to hydrolyze the phosphate groups, converting them back to the parent ribavirin.

-

Purification and Desalting: Add an internal standard to the dephosphorylated samples. Purify and desalt the samples using a second SPE step (e.g., phenyl boronic acid cartridge) to remove enzyme and buffer components.

-

LC-MS/MS Analysis: Reconstitute the dried eluate in the mobile phase and inject it into the LC-MS/MS system. Use multiple reaction monitoring (MRM) in positive electrospray ionization mode to detect the specific mass transitions for ribavirin and the internal standard.

-

Quantification: Generate a standard curve using known concentrations of ribavirin. Quantify the amount of ribavirin in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve. Back-calculate the original intracellular concentration of RMP and RTP based on the initial cell number.

Conclusion and Future Perspectives

The intracellular metabolism of ribavirin is a cornerstone of its antiviral activity. The sequential phosphorylation to RMP, RDP, and ultimately RTP, generates a suite of molecules that disrupt viral replication through multiple, synergistic mechanisms. The rate-limiting nature of the initial phosphorylation step, catalyzed predominantly by adenosine kinase and cytosolic 5'-nucleotidase II, presents a key determinant of the drug's overall efficacy. The development and application of robust analytical methods, such as the LC-MS/MS protocol detailed herein, are critical for advancing our understanding of ribavirin's complex pharmacology and for the development of novel antiviral strategies. Future research may focus on cell-type specific differences in metabolic activation, the potential for modulating host kinases to enhance ribavirin's efficacy, and the design of next-generation nucleoside analogs with improved activation profiles and reduced toxicity.

References

-

Wu, J. Z., Lin, C. C., & Hong, Z. (2005). Phosphorylation of Ribavirin and Viramidine by Adenosine Kinase and Cytosolic 5'-Nucleotidase II. Antimicrobial Agents and Chemotherapy, 49(6), 2164–2171. Available at: [Link]

-

Homma, M., B-Poulsen, J., & L-Lertora, J. J. (2003). Liquid Chromatography Assay for Routine Monitoring of Cellular Ribavirin Levels in Blood. Antimicrobial Agents and Chemotherapy, 47(7), 2273–2276. Available at: [Link]

-

Parker, W. B. (2009). Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C. Chronic Hepatitis C, 17-26. Available at: [Link]

-

Satoh, S., Mori, K., Onomura, D., Ueda, Y., Dansako, H., Honda, M., Kaneko, S., Ikeda, M., & Kato, N. (2017). Ribavirin suppresses hepatic lipogenesis through inosine monophosphate dehydrogenase inhibition. Hepatology Communications, 1(7), 648–662. Available at: [Link]

-

Te, H. S., & Randall, G. (2014). The application and mechanism of action of ribavirin in therapy of hepatitis C. Antiviral Chemistry and Chemotherapy, 23(1), 1–12. Available at: [Link]

-

Yeh, L., Weng, S., & Wu, J. Z. (2003). Sensitive and Specific Method for the Determination of Total Ribavirin in Human Red Blood Cells by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Chromatographic Science, 41(5), 240–244. Available at: [Link]

-

Wu, J. Z., Larson, G., Walker, H., Shim, J. H., & Hong, Z. (2005). Phosphorylation of Ribavirin and Viramidine by Adenosine Kinase and Cytosolic 5′-Nucleotidase II. Antimicrobial Agents and Chemotherapy, 49(6), 2164-2171. Available at: [Link]

-

D'Avolio, A., De Nicolò, A., & Cusato, J. (2019). Ribavirin: Pharmacology, Multiple Modes of Action and Possible Future Perspectives. Taylor & Francis Online, 1-13. Available at: [Link]

-

Loregian, A., & Palù, G. (2015). LC-MS/MS method for the intracellular determination of ribavirin monophosphate and ribavirin triphosphate in CEMss cells. Journal of Pharmaceutical and Biomedical Analysis, 107, 43-50. Available at: [Link]

-

D'Avolio, A., Simiele, M., & De Nicolò, A. (2014). Quantitation of ribavirin in human plasma and red blood cells using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 90, 129-134. Available at: [Link]

-

Wu, J. Z., Larson, G., & Hong, Z. (2006). Kinetic analysis of ribavirin phosphorolysis catalyzed by nucleoside phosphorylase and inhibition of the reaction by viramidine. Antimicrobial Agents and Chemotherapy, 50(2), 799–802. Available at: [Link]

-

Homma, M., & Lertora, J. J. (2003). Liquid Chromatography Assay for Routine Monitoring of Cellular Ribavirin Levels in Blood. Antimicrobial Agents and Chemotherapy, 47(7), 2273-2276. Available at: [Link]

-

Patsnap. (2024). What is the mechanism of Ribavirin? Patsnap Synapse. Available at: [Link]

-

Wikipedia. (2024). Ribavirin. Wikipedia. Available at: [Link]

-

Meštrović, T. (2023). Ribavirin Mechanism. News-Medical.net. Available at: [Link]

-

Li, Y., Zhang, J., & Wang, Y. (2023). LC–MS/MS separation and quantitation of ribavirin in chicken and comparison of different mass spectrometric platforms. Scientific Reports, 13(1), 12763. Available at: [Link]

-

Li, Y., He, X., & Liu, Y. (2021). Antiviral Drug Delivery System for Enhanced Bioactivity, Better Metabolism and Pharmacokinetic Characteristics. Taylor & Francis Online, 1-20. Available at: [Link]

-

Homma, M., & Lertora, J. J. (2000). High-Performance Liquid Chromatographic Determination of Ribavirin in Whole Blood To Assess Disposition in Erythrocytes. Antimicrobial Agents and Chemotherapy, 44(9), 2349–2354. Available at: [Link]

-

Sun, L., Wang, Y., & Sun, Y. (2022). Improved HPLC method for the determination of ribavirin concentration in red blood cells and its application in patients with COVID-19. Biomedical Chromatography, 36(6), e5370. Available at: [Link]

-

Aydoğmuş, Z. (2011). Spectrofluorometric and HPLC Determinations of Ribavirin in Capsules Based on Fluorescence Derivatization of the Sugar Moiety. Analytical Sciences, 27(3), 277-282. Available at: [Link]

-

Wu, J. Z., Lin, C. C., & Hong, Z. (2005). Phosphorylation of ribavirin and viramidine by adenosine kinase and cytosolic 5'-nucleotidase II: Implications for ribavirin metabolism in erythrocytes. Antimicrobial Agents and Chemotherapy, 49(6), 2164-2171. Available at: [Link]

-

Graci, J. D., & Cameron, C. E. (2006). Mechanisms of action of ribavirin against distinct viruses. Reviews in Medical Virology, 16(1), 37-48. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. What is the mechanism of Ribavirin? [synapse.patsnap.com]

- 3. Ribavirin - Wikipedia [en.wikipedia.org]

- 4. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Ribavirin suppresses hepatic lipogenesis through inosine monophosphate dehydrogenase inhibition: Involvement of adenosine monophosphate‐activated protein kinase‐related kinases and retinoid X receptor α - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphorylation of Ribavirin and Viramidine by Adenosine Kinase and Cytosolic 5′-Nucleotidase II: Implications for Ribavirin Metabolism in Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphorylation of ribavirin and viramidine by adenosine kinase and cytosolic 5'-nucleotidase II: Implications for ribavirin metabolism in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 10. news-medical.net [news-medical.net]

The Metabolic Pharmacology of Ribavirin: The Critical Interplay of Mono- and Diphosphates in Nucleotide Pool Depletion

Executive Summary

This technical guide delineates the precise biochemical mechanisms by which Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide) induces nucleotide pool depletion. While often simplified as a general "antiviral," Ribavirin’s efficacy relies on a delicate metabolic balance between its phosphorylated forms.[1]

This guide specifically addresses the role of Ribavirin 5'-diphosphate (RDP) not merely as an intermediate, but as a critical node in the metabolic flux that dictates whether the drug acts primarily as a cytostatic agent (via GTP depletion) or a mutagen (via RTP incorporation) . We provide validated protocols for distinguishing and quantifying these metabolites using LC-MS/MS, ensuring researchers can accurately assess metabolic bottlenecks in drug development pipelines.

Part 1: Mechanism of Action – The Nucleotide Depletion Cascade

The Metabolic Activation Pathway

Ribavirin is a prodrug that requires intracellular phosphorylation to become active. The efficiency of this cascade determines the drug's dominant mode of action.

-

Entry: Ribavirin enters the cell via nucleoside transporters (ENT1/ENT2).

-

Activation (Step 1): Adenosine Kinase (AK) converts Ribavirin to Ribavirin 5'-monophosphate (RMP) .

-

The Bottleneck (Step 2): GMP Kinase converts RMP to This compound (RDP) .

-

Critical Insight: This is the rate-limiting step in many cell lines. RMP mimics GMP; however, the catalytic efficiency (

) of GMP kinase for RMP is significantly lower than for its natural substrate.

-

-

Final Phosphorylation (Step 3): Nucleoside Diphosphate Kinase (NDPK) converts RDP to Ribavirin 5'-triphosphate (RTP) .

The Mechanism of Pool Depletion

While RTP is the mutagenic agent incorporated into viral RNA, RMP is the primary driver of nucleotide pool depletion .

-

Target: Inosine 5'-monophosphate dehydrogenase (IMPDH).[2][3][4][5]

-

Inhibition: RMP acts as a potent competitive inhibitor of IMPDH (

nM). -

The Cascade Effect:

-

IMPDH is blocked, preventing the conversion of IMP to Xanthosine 5'-monophosphate (XMP).

-

Without XMP, de novo synthesis of Guanosine 5'-monophosphate (GMP) halts.

-

GTP Depletion: Intracellular GTP pools crash (often by >50%).

-

Secondary dNTP Depletion: This is where the "diphosphate" relevance resurfaces indirectly. Ribonucleotide Reductase (RNR) requires GTP as an allosteric activator to reduce CTP to dCDP. When GTP pools collapse, RNR activity drops, leading to a secondary depletion of DNA precursors (dNTPs).

-

Visualization of the Pathway

The following diagram illustrates the metabolic fork between depletion (RMP-driven) and mutagenesis (RTP-driven).[6]

Caption: RMP competitively inhibits IMPDH, severing the link between IMP and GTP synthesis. RDP acts as the transitional node toward the mutagenic RTP form.

Part 2: Experimental Protocols

To accurately assess the role of RDP vs. RMP, researchers must utilize high-resolution mass spectrometry. Standard HPLC UV detection is often insufficient due to the co-elution of endogenous nucleotides (ADP/GDP) with Ribavirin metabolites.

Protocol A: Intracellular Metabolite Quantification (LC-MS/MS)

Objective: Separate and quantify RBV, RMP, RDP, and RTP to determine the metabolic bottleneck.

1. Sample Preparation (Adherent Cells)

-

Step 1: Wash

cells twice with ice-cold PBS. -

Step 2: Quench metabolism immediately by adding 1 mL of 70% Methanol (pre-chilled to -20°C) containing 15 mM Tris-HCl (pH 7.4).

-

Step 3: Scrape cells and transfer to a pre-chilled tube. Vortex vigorously for 30 seconds.

-

Step 4: Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect supernatant.

-

Step 5: (Optional) If analyzing on a C18 column, use Solid Phase Extraction (SPE) with a weak anion exchange (WAX) cartridge to remove bulk salts. For Ion-Pairing LC, inject supernatant directly after filtration.

2. LC-MS/MS Conditions (Ion-Pairing Method) This method avoids dephosphorylation, allowing direct observation of the diphosphate (RDP).

| Parameter | Setting |

| Column | Porous Graphitic Carbon (Hypercarb) or C18 with Ion Pairing |

| Mobile Phase A | 10 mM Ammonium Acetate + 5 mM Dimethylhexylamine (DMHA), pH 9.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 5% B; 5-15 min: 5% |

| Flow Rate | 0.3 mL/min |

| Ionization | ESI Positive Mode (or Negative depending on sensitivity) |

3. MRM Transitions (Quantification)

Use stable isotope-labeled internal standards (

| Analyte | Precursor ( | Product ( | Collision Energy (eV) |

| Ribavirin (RBV) | 245.1 | 113.1 | 15 |

| Ribavirin-MP (RMP) | 325.0 | 113.1 | 22 |

| Ribavirin-DP (RDP) | 405.0 | 113.1 | 28 |

| Ribavirin-TP (RTP) | 485.0 | 113.1 | 35 |

Protocol B: IMPDH Inhibition Assay (Validating Depletion)

Objective: Confirm that the observed effects are due to IMPDH inhibition (RMP-mediated) rather than off-target effects.

-

Reagent Setup: Prepare reaction buffer (100 mM Tris-HCl pH 8.0, 100 mM KCl, 3 mM EDTA, 2 mM DTT).

-

Substrate: IMP (variable concentrations 10-500 µM) and NAD+ (fixed 200 µM).

-

Inhibitor: Add Ribavirin-MP (RMP) at 0, 0.1, 0.5, 1.0, and 5.0 µM. Note: Do not use Ribavirin parent drug; it does not inhibit IMPDH directly.

-

Detection: Monitor the production of NADH by absorbance at 340 nm over 10 minutes at 37°C.

-

Analysis: Plot Lineweaver-Burk graphs. RMP should display competitive inhibition kinetics (Vmax unchanged, Km increases).

Part 3: Data Interpretation & Clinical Implications[7]

The "Metabolic Ratio" as a Biomarker

In drug development, the ratio of metabolites defines the therapeutic window.

| Scenario | Metabolic Profile | Biological Outcome |

| High RMP / Low RDP | Bottleneck at GMP Kinase. | Cytostasis: Strong IMPDH inhibition.[3] GTP pools crash. Viral replication halts due to lack of substrate.[7] |

| Low RMP / High RTP | Efficient Kinase Cascade. | Mutagenesis: "Error Catastrophe." RTP competes with GTP for polymerase incorporation. |

| High RDP | Rare (Transitional). | Indicates potential interference with Ribonucleotide Reductase (RNR) or block in NDP Kinase. |

Why RDP Matters in Resistance

Viral resistance to Ribavirin is rare, but cellular resistance occurs. A downregulation of Adenosine Kinase prevents RMP formation, rendering the cell resistant to pool depletion. Conversely, upregulation of GMP Kinase pushes the flux toward RTP, shifting the mechanism from depletion to mutagenesis.

Measuring RDP levels specifically allows researchers to pinpoint where the resistance mechanism is acting:

-

Low RMP & Low RDP: Resistance is at entry or Adenosine Kinase.

-

High RMP & Low RDP: Resistance/Bottleneck is at GMP Kinase.

References

-

Parker, W. B., & Stote, K. S. (1996). Inosine Monophosphate Dehydrogenase: A Target for Antiviral and Anticancer Agents. Chemical Reviews. Link

-

Streeter, D. G., et al. (1973). Mechanism of Action of 1-β-D-Ribofuranosyl-1,2,4-triazole-3-carboxamide (Virazole), A New Broad-Spectrum Antiviral Agent. PNAS. Link

-

Leyssen, P., et al. (2005). The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase.[2][8] Journal of Virology. Link

-

Homma, M., et al. (1999). High-Performance Liquid Chromatography-Tandem Mass Spectrometry for the Determination of Ribavirin in Human Serum. Journal of Chromatography B. Link

-

Crotty, S., et al. (2000). The broad-spectrum antiviral ribonucleoside ribavirin is an RNA virus mutagen.[9] Nature Medicine. Link

Sources

- 1. ovid.com [ovid.com]

- 2. journals.asm.org [journals.asm.org]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. The effect of ribavirin and IMPDH inhibitors on hepatitis C virus subgenomic replicon RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. What is the mechanism of Ribavirin? [synapse.patsnap.com]

- 8. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

Ribavirin Phosphorylation Kinetics in Human Hepatocytes

Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, DMPK Scientists, and Antiviral Drug Developers

Executive Summary: The Kinetic "Trap"

Ribavirin (RBV) remains a pharmacological paradox: a broad-spectrum nucleoside analog with low nanomolar potency in vitro but requiring high millimolar plasma concentrations for clinical efficacy. In human hepatocytes, this discrepancy is governed by a distinct kinetic bottleneck .

Unlike direct-acting antivirals (DAAs) like sofosbuvir, which are often designed as lipophilic prodrugs to bypass rate-limiting phosphorylation, Ribavirin relies on inefficient host cellular machinery. The core kinetic profile in hepatocytes is defined by Equilibrative Nucleoside Transporter 1 (ENT1) dependent uptake, followed by a high-

This guide details the mechanistic kinetics of RBV activation, provides a validated LC-MS/MS quantification protocol to overcome common isobaric interferences, and establishes a framework for interpreting intracellular phosphorylation ratios.

Mechanistic Foundations: Transport & Phosphorylation

The efficacy of Ribavirin is strictly correlated with the intracellular accumulation of its triphosphate form (RTP). However, the journey from extracellular space to the active metabolite involves a "kinetic trap" mechanism.

2.1 The Entry Gate: ENT1

Ribavirin is a hydrophilic molecule unable to passively diffuse across the hepatocyte membrane.

-

Kinetic Impact: ENT1 is bidirectional. In the absence of rapid intracellular trapping (phosphorylation), RBV effectively equilibrates between plasma and cytosol.

-

Clinical Variance: ENT1 expression in Primary Human Hepatocytes (PHH) is highly variable. Low ENT1 expression correlates with reduced RBV uptake, potentially explaining non-response in specific patient subpopulations [1].

2.2 The Rate-Limiting Step: Adenosine Kinase (AK)

Once cytosolic, RBV must be phosphorylated to Ribavirin Monophosphate (RMP).

-

Enzyme: Adenosine Kinase (AK) is the primary catalyst.

-

The Bottleneck: AK has a remarkably low affinity for RBV compared to its natural substrate, adenosine.

-

(Adenosine): < 1

-

(Ribavirin): ~540

-

(Adenosine): < 1

-

Consequence: The phosphorylation efficiency (

) is low. This creates a "slow-fill" kinetic model where intracellular RTP pools take days to reach steady state, unlike the hours required for many other nucleosides.

2.3 Downstream Activation & Targets

-

RMP

RTP: Subsequent phosphorylation to diphosphate (RDP) and triphosphate (RTP) is rapid and mediated by cellular kinases (e.g., CMP kinase). -

Active Metabolites:

Figure 1: The Ribavirin activation cascade in human hepatocytes.[1][2][5][6] Note the high

Experimental Protocol: Quantification in Hepatocytes

Objective: Accurate quantification of RBV, RMP, RDP, and RTP in Primary Human Hepatocytes (PHH).

Challenge: Endogenous uridine phosphates (UMP, UDP, UTP) are isobaric with Ribavirin phosphates. Standard low-resolution LC-MS/MS cannot distinguish them, leading to massive overestimation of drug levels [3].

3.1 Cell Culture System

-

Model: Freshly isolated PHH (preferred) or cryopreserved PHH. HepG2 cells are suboptimal due to altered transporter expression profiles.

-

Seeding: Collagen I coated plates (24-well).

-

Acclimatization: Allow 4-6 hours post-thaw for transporter re-localization to the plasma membrane.

3.2 Incubation & Quenching

-

Dosing: Incubate with RBV (10–100

M) for time points: 1, 4, 8, 24, 48 hours. -

Wash: Aspirate media. Rapidly wash 3x with ice-cold PBS (4°C).

-

Expert Note: Do not use warm PBS; it promotes efflux via ENT1.

-

-

Quenching/Extraction: Add 70% Methanol / 30% H2O (pre-chilled to -80°C) directly to the monolayer.

-

Volume: 300

L per well. -

Lysis: Scrape cells or freeze-thaw (-80°C to 4°C) twice to ensure membrane rupture.

-

-

Clarification: Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

3.3 LC-MS/MS Methodology (The "Isobaric Fix")

To separate RBV phosphates from Uridine phosphates, you must use a porous graphitic carbon column or High-Resolution MS (HRMS).

-

Instrument: Triple Quadrupole (e.g., Sciex 6500+) or Orbitrap (HRMS).

-

Column: Hypercarb™ Porous Graphitic Carbon (PGC) , 3µm, 100 x 2.1 mm.

-

Why: C18 columns fail to retain polar triphosphates. PGC retains polar analytes and separates RBV-TP from UTP based on structure, not just mass.

-

-

Mobile Phase:

-

A: Water + 10 mM Ammonium Acetate + 0.1% Diethylamine (pH 9.5).

-

B: Acetonitrile.

-

-

Gradient: 0-5 min (2% B), 5-15 min (gradient to 60% B).

-

Internal Standard:

-Ribavirin (Critical for matrix effect compensation).

Figure 2: Validated extraction workflow ensuring preservation of phosphate moieties and removal of cellular debris.

Kinetic Data Analysis

When analyzing data, the ratio of metabolites provides insight into the efficiency of the phosphorylation cascade.

4.1 Kinetic Constants (Human Hepatocytes)

| Parameter | Value (Approx.) | Significance |

| RBV Uptake | ~70 - 540 | High capacity, low affinity. Uptake is linear at therapeutic doses. |

| Phosphorylation | 540 | The Rate Limiter. Requires high intracellular RBV to drive RMP formation. |

| Intracellular | > 24 Hours | Once formed, RTP is "trapped" and eliminates slowly. |

| Steady State Time | ~4 Weeks (In vivo) | Due to long |

4.2 Interpreting the RMP/RTP Ratio

-

High RMP / Low RTP: Suggests a block at the nucleotide kinase level (rare in hepatocytes, common in specific enzyme-deficient cell lines).

-

Low RMP / High RTP: The standard profile in hepatocytes. The conversion of RMP

RTP is thermodynamically favorable and rapid. -

Accumulation Factor: Intracellular RTP concentrations often exceed extracellular RBV concentrations by 30-100 fold at steady state due to the "ion trapping" effect (charged phosphates cannot exit via ENT1).

Troubleshooting & Pitfalls

-

Dephosphorylation Artifacts:

-

Uridine Interference:

-

Donor Variability:

-

Insight: PHH from different donors can show 5-10x differences in ENT1 expression. Always normalize intracellular drug levels to total protein or cell count (

cells).

-

References

-

Fellay, J., et al. (2010). Variability in ENT1 expression and Ribavirin uptake in human hepatocytes.[1][2][6][9][2]

-

Wu, J.Z., et al. (2005). Phosphorylation of Ribavirin and Viramidine by Adenosine Kinase and Cytosolic 5′-Nucleotidase II.[3][10]

-

Jimmerson, L.C., et al. (2012). LC-MS/MS quantitation of ribavirin in serum and identification of endogenous isobaric interferences.

-

Kirby, B.J., et al. (2013). Sofosbuvir and Ribavirin Liver Pharmacokinetics in Patients Infected with Hepatitis C Virus.[11][12]

Sources

- 1. Contribution of CNT1 and ENT1 to ribavirin uptake in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of ribavirin uptake systems in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphorylation of Ribavirin and Viramidine by Adenosine Kinase and Cytosolic 5′-Nucleotidase II: Implications for Ribavirin Metabolism in Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Ribavirin? [synapse.patsnap.com]

- 5. ENT1, a Ribavirin Transporter, Plays a Pivotal Role in Antiviral Efficacy of Ribavirin in a Hepatitis C Virus Replication Cell System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Equilibrative nucleoside transporter 1 expression in primary human hepatocytes is highly variable and determines uptake of ribavirin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adenosine kinase initiates the major route of ribavirin activation in a cultured human cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Adenosine kinase initiates the major route of ribavirin activation in a cultured human cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Equilibrative nucleoside transporter 1 expression in primary human hepatocytes is highly variable and determines uptake of ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. researchgate.net [researchgate.net]

- 12. Sofosbuvir and Ribavirin Liver Pharmacokinetics in Patients Infected with Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Ribavirin 5'-Diphosphate (RDP) Accumulation in Erythrocytes

Mechanisms, Bioanalytical Characterization, and Clinical Implications of the "Metabolic Trap"

Executive Summary

Ribavirin (RBV) remains a cornerstone of antiviral therapy (HCV, RSV, Lassa fever) despite a significant dose-limiting toxicity: hemolytic anemia.[1][2] This guide provides a deep technical analysis of the biochemical mechanism driving this toxicity—specifically the accumulation of Ribavirin 5'-diphosphate (RDP) and Triphosphate (RTP) within erythrocytes (RBCs). Unlike nucleated cells, RBCs lack the enzymatic machinery to dephosphorylate these metabolites, creating a "metabolic trap." This accumulation depletes cellular ATP, induces oxidative stress, and compromises membrane integrity, leading to extravascular hemolysis.[3][4]

The Metabolic Trap: Mechanism of Accumulation

The accumulation of Ribavirin phosphates (RMP, RDP, RTP) in erythrocytes is a function of efficient uptake coupled with a unidirectional metabolic pathway.

Cellular Uptake

Ribavirin is a guanosine analog that enters the erythrocyte primarily via the Equilibrative Nucleoside Transporter 1 (ENT1) . This transporter is bidirectional and passive; however, the rapid intracellular phosphorylation of Ribavirin maintains a steep concentration gradient, driving continuous influx.

The Phosphorylation Cascade

Once intracellular, Ribavirin undergoes a stepwise phosphorylation.

-

Activation (Rate-Limiting): Ribavirin is phosphorylated to Ribavirin 5'-monophosphate (RMP) by Adenosine Kinase (AK) . RBCs possess high AK activity, which has a higher affinity for Ribavirin than other nucleoside kinases.

-

Anabolism to RDP: RMP is converted to this compound (RDP) by GMP Synthase or Nucleoside Monophosphate Kinase .

-

Terminal Phosphorylation: RDP is rapidly converted to Ribavirin 5'-triphosphate (RTP) by Nucleoside Diphosphate Kinase (NDPK) .

The "Trap" (Critical Failure Point)

In nucleated cells, intracellular phosphate pools are regulated by 5'-nucleotidases and alkaline phosphatases , which can dephosphorylate RTP/RDP back to Ribavirin, allowing efflux.

-

The RBC Deficit: Mature erythrocytes lose 5'-nucleotidase and alkaline phosphatase activity during differentiation.

-

Consequence: Once Ribavirin is phosphorylated to RDP/RTP, it cannot be dephosphorylated. The negatively charged phosphate groups prevent passive diffusion across the lipid bilayer, and RBCs lack active exporters for these nucleotide analogs.

Visualization: The Erythrocyte Metabolic Trap

The following diagram illustrates the unidirectional flow leading to RDP/RTP accumulation.

Caption: Unidirectional phosphorylation pathway in RBCs. Note the absence of reverse pathways (phosphatases) leading to irreversible trapping of RDP and RTP.

Biochemistry of Toxicity: Why RDP/RTP Accumulation Matters

The accumulation of RDP and RTP is not inert; it actively disrupts cellular energetics.

ATP Sequestration

The conversion of Ribavirin to RDP and RTP consumes high-energy phosphate bonds. Because the Ribavirin phosphates are not cycled back, the phosphate moiety is effectively sequestered.

-

Mechanism: Competitive inhibition of ATP-dependent enzymes.

-

Impact: ATP levels in Ribavirin-treated RBCs can drop by >50%. This impairs the Na+/K+ ATPase pumps , leading to osmotic imbalance and cell swelling.

Oxidative Stress and Hemolysis

RBCs rely on the Hexose Monophosphate Shunt (HMS) to generate NADPH, which maintains Glutathione in its reduced state (GSH) to fight oxidative stress.

-

The Link: ATP depletion inhibits the early steps of glycolysis and the HMS.

-

Result: Reduced NADPH -> Oxidized Glutathione -> Membrane Lipid Peroxidation -> Extravascular Hemolysis (removal by splenic macrophages).

Analytical Methodology: Quantifying RDP in Erythrocytes[4][5]

To distinguish this compound (RDP) from the Mono- (RMP) and Tri- (RTP) forms, standard acid phosphatase digestion methods (which convert all forms to free Ribavirin) are insufficient. Ion-Pairing LC-MS/MS or Anion Exchange HPLC is required to preserve and separate the phosphate species.

Protocol: Cold Acid Extraction and Ion-Pairing LC-MS/MS

Objective: Extract phosphorylated metabolites without hydrolysis and separate based on charge state.

Reagents:

-

Lysis Buffer: 0.6 M Perchloric Acid (PCA) (Must be ice-cold to stop kinase/phosphatase activity instantly).

-

Neutralization: 1 M KOH / 1 M KHCO3.

-

Mobile Phase A: 10 mM Dimethylhexylamine (DMHA) + 3 mM Ammonium Acetate in Water (pH 9.0).

-

Mobile Phase B: Acetonitrile.

Step-by-Step Workflow:

-

Sample Collection: Collect whole blood in EDTA tubes. Centrifuge (1000 x g, 10 min, 4°C) to separate plasma.

-

RBC Wash: Wash RBC pellet 3x with ice-cold PBS to remove extracellular Ribavirin.

-

Lysis & Extraction:

-

Add 200 µL RBC pellet to 400 µL ice-cold 0.6 M PCA.

-

Vortex vigorously for 30s. Incubate on ice for 10 min.

-

Rationale: Acid precipitates proteins and halts enzymatic conversion of RDP -> RTP or RDP -> RMP.

-

-

Neutralization:

-

Centrifuge (10,000 x g, 5 min, 4°C).

-

Transfer supernatant to a fresh tube.

-

Add Neutralization Buffer until pH reaches 7.0–7.5 (monitor with pH strips).

-

Centrifuge again to remove Potassium Perchlorate precipitate.

-

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus).

-

Method: Gradient elution. The ion-pairing agent (DMHA) masks the phosphate charge, allowing retention on the C18 column.

-

Elution Order: Ribavirin (early) -> RMP -> RDP -> RTP (late).

-

Data Visualization: Analytical Workflow

Caption: Extraction and speciation workflow for Ribavirin phosphates. Cold acid lysis is critical to prevent inter-conversion of metabolites.

Quantitative Data Summary

The following table summarizes the typical distribution of Ribavirin metabolites in human erythrocytes at steady state (approx. 4 weeks of therapy). Note the dominance of the phosphate pool.

| Metabolite Species | Approx. % of Total Intracellular RBV | Concentration Range (Steady State) | Biological Half-Life in RBC |

| Ribavirin (Free) | < 5% | 5 - 10 µM | Rapid Equilibrium |

| RMP (Mono) | 5 - 10% | 10 - 50 µM | Variable |

| RDP (Di) | 10 - 15% | 50 - 100 µM | Long (Trapped) |

| RTP (Tri) | 70 - 80% | > 500 µM - 1 mM | Very Long (Trapped) |

Note: While RTP is the most abundant, RDP represents a significant "holding pool" and contributes to the total phosphate burden that displaces physiological nucleotides.

References

-

Homma, M., et al. (2004). High-Performance Liquid Chromatographic Determination of Ribavirin in Whole Blood To Assess Disposition in Erythrocytes. Antimicrobial Agents and Chemotherapy.[5][6][7]

-

Laskin, O. L., et al. (1987). Ribavirin disposition in high-risk patients for acquired immunodeficiency syndrome. Clinical Pharmacology & Therapeutics.

-

De Franceschi, L., et al. (2000). Hemolytic anemia induced by ribavirin therapy in patients with chronic hepatitis C virus infection: role of membrane oxidative damage. Hepatology.

-

Page, T., & Connor, J. D. (1990). The metabolism of ribavirin in erythrocytes and nucleated cells. International Journal of Biochemistry.

-

Hitomi, Y., et al. (2011).[6] Human variants of ITPase protect against ribavirin-induced anemia. Gastroenterology.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Phosphorylation of Ribavirin and Viramidine by Adenosine Kinase and Cytosolic 5′-Nucleotidase II: Implications for Ribavirin Metabolism in Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Modeling Ribavirin‐Induced Anemia in Patients with Chronic Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. Management of Anemia in Patients Receiving Triple Therapy for Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ribavirin induced hemolysis: A novel mechanism of action against chronic hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Simultaneous Intracellular Quantitation of Ribavirin and its Phosphorylated Metabolites via LC-MS/MS

This Application Note is designed for bioanalytical scientists and drug development researchers. It moves beyond standard "cookbook" protocols to address the specific challenges of quantifying polar, unstable nucleotide analogs in complex intracellular matrices.

Part 1: Executive Summary & Biological Context

Ribavirin (RBV) is a broad-spectrum guanosine analog used in the treatment of Hepatitis C (HCV) and respiratory syncytial virus (RSV).[1] However, RBV itself is a prodrug. Its pharmacological activity—and its toxicity (e.g., hemolytic anemia)—is driven by its intracellular phosphorylated metabolites:

-

RBV-MP (Monophosphate): Inhibits inosine monophosphate dehydrogenase (IMPDH), depleting the GTP pool.[2][3]

-

RBV-DP (Diphosphate): Transient intermediate.

-

RBV-TP (Triphosphate): The active viral RNA polymerase inhibitor.

The Analytical Challenge: Quantifying these metabolites is notoriously difficult because:

-

Polarity: They are extremely hydrophilic and do not retain on standard C18 columns.

-

Instability: Intracellular phosphatases rapidly degrade TP

MP -

Matrix Interference: Endogenous nucleotides (ATP, GTP) are present at millimolar concentrations, causing massive ion suppression.

This protocol details a Direct Anion-Exchange (WAX) method that allows for the simultaneous separation and quantification of RBV, RBV-MP, RBV-DP, and RBV-TP in Peripheral Blood Mononuclear Cells (PBMCs) without the need for labor-intensive enzymatic dephosphorylation steps or MS-contaminating ion-pairing reagents.

Mechanism of Action & Metabolism

The following pathway illustrates the critical enzymatic steps this method is designed to monitor.

Figure 1: Intracellular metabolic activation of Ribavirin. Note that Adenosine Kinase is the primary rate-limiting enzyme for the initial phosphorylation.[3]

Part 2: Technical Hurdles & Solutions

| Challenge | Scientific Solution |

| Phosphatase Activity | Cold Methanol Lysis: Usage of 70% MeOH at -20°C immediately denatures phosphatases (e.g., 5'-nucleotidase), "freezing" the metabolic profile in its physiological state. |

| Chromatographic Retention | Weak Anion Exchange (WAX): Instead of C18, we use a BioBasic AX column. The stationary phase (polyethyleneimine) retains negatively charged phosphates. A pH gradient elutes them in order of charge: RBV (neutral) |

| Ion Suppression | pH-Mediated Elution: By shifting mobile phase pH from 6.0 to 10.5, we deprotonate the stationary phase, releasing the tightly bound triphosphates in a sharp band, increasing sensitivity (Signal-to-Noise). |

Part 3: Detailed Experimental Protocol

Materials & Reagents[4][5][6][7]

-

Internal Standard (IS):

-Ribavirin (for parent) and -

Column: Thermo Scientific BioBasic™ AX (5 µm, 50 × 2.1 mm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Acetonitrile:Water (30:70 v/v), pH 6.0 (adjusted with Acetic Acid).

-

Mobile Phase B: 1 mM Ammonium Acetate in Acetonitrile:Water (30:70 v/v), pH 10.5 (adjusted with Ammonium Hydroxide).

-

Lysis Buffer: 70% Methanol (HPLC Grade) kept at -20°C.

Sample Preparation (PBMC Extraction)

Self-Validating Step: The speed of this step determines the accuracy of the TP/MP ratio.

-

Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Count cells immediately.

-

Pelleting: Aliquot

cells into Eppendorf tubes. Centrifuge at 400 -

Lysis (CRITICAL): Immediately add 500 µL of Ice-Cold (-20°C) 70% Methanol containing the Internal Standard.

-

Disruption: Vortex vigorously for 30 seconds. Incubate at -20°C for 1 hour to ensure complete protein precipitation.

-

Clarification: Centrifuge at 14,000

g for 10 min at 4°C. -

Supernatant Transfer: Transfer the supernatant to a fresh tube.

-

Dry Down (Optional but recommended for sensitivity): Evaporate under nitrogen at 30°C. Reconstitute in 100 µL of Mobile Phase A.

LC-MS/MS Conditions

System: Waters Acquity UPLC or Agilent 1290 Infinity II coupled to Sciex Triple Quad 6500+ or Thermo Altis.

Gradient Profile:

-

0.0 - 1.0 min: 0% B (Isocratic hold to elute Parent RBV).

-

1.0 - 5.0 min: 0%

40% B (Elutes MP). -

5.0 - 10.0 min: 40%

100% B (Elutes DP and TP). -

10.0 - 13.0 min: 100% B (Wash).

-

13.0 - 16.0 min: 0% B (Re-equilibration - Critical for WAX columns).

Mass Spectrometry Parameters (ESI Negative Mode): Note: While Ribavirin parent ionizes well in Positive mode, the phosphorylated metabolites (MP, DP, TP) show superior sensitivity and stability in Negative mode due to the phosphate groups.

| Analyte | Precursor ( | Product ( | Cone Voltage (V) | Collision Energy (eV) |

| Ribavirin (RBV) | 243.1 | 112.1 | 30 | 20 |

| RBV-MP | 323.0 | 79.0 ( | 40 | 35 |

| RBV-DP | 403.0 | 79.0 ( | 45 | 38 |

| RBV-TP | 483.0 | 79.0 ( | 50 | 45 |

| RBV-TP (Qual) | 483.0 | 158.9 ( | 50 | 30 |

| IS ( | 248.1 | 112.1 | 30 | 20 |

Pro-Tip: The transition to

Workflow Visualization

Figure 2: End-to-end analytical workflow. The "Cold Lysis" step is the critical control point for data integrity.

Part 4: Validation & Quality Control[8][9]

To ensure this method meets regulatory standards (FDA/EMA Bioanalytical Guidelines), the following criteria must be met.

Linearity & Range[4][6][7][8][10][11]

-

RBV-TP Range: 0.5 – 500 pmol/10⁶ cells.

-

Linearity:

using -

LLOQ: The Lower Limit of Quantification should be established at ~0.5 pmol/sample with Signal-to-Noise > 10.

Stability Assessment (Crucial)

Because triphosphates are labile, stability must be proven:

-

Bench-top Stability: Spiked PBMCs kept on ice for 0, 1, 2, 4 hours.

-

Freeze-Thaw: 3 cycles at -80°C.

-

Processed Sample Stability: Extracts in the autosampler (4°C) for 24 hours.

Troubleshooting Guide

-

Peak Tailing on TP: Usually indicates column fouling. Wash the BioBasic AX column with 50 mM Ammonium Bicarbonate (pH 11) followed by high ACN.

-

Carryover: Nucleotides stick to steel. Use a needle wash of 10% Ammonia in Methanol.

-

Shift in Retention Time: The BioBasic AX is sensitive to ionic strength. Ensure Mobile Phase A is strictly 10 mM.

References

-

Jimmerson, L. C., et al. (2015). Measurement of intracellular ribavirin mono-, di- and triphosphate using solid phase extraction and LC-MS/MS quantification. Journal of Chromatography B, 978, 163-172.[4][5][6]

-

Challenger, E., et al. (2021). A novel LC-MS/MS method for the determination of favipiravir ribofuranosyl-5'-triphosphate (F-RTP) in human peripheral blood mononuclear cells. Journal of Pharmaceutical and Biomedical Analysis, 196, 113926. (Demonstrates the BioBasic AX methodology for nucleotide analogs).

-

Wu, J. Z., et al. (2005). Phosphorylation of Ribavirin and Viramidine by Adenosine Kinase and Cytosolic 5′-Nucleotidase II. Antimicrobial Agents and Chemotherapy, 49(6), 2164–2171.[7]

-

Homma, M., et al. (1999). High-performance liquid chromatographic determination of ribavirin in whole blood to assess disposition in erythrocytes. Antimicrobial Agents and Chemotherapy, 43(11), 2716–2719.

Sources

- 1. ClinPGx [clinpgx.org]

- 2. journals.asm.org [journals.asm.org]

- 3. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of intracellular ribavirin mono-, di- and triphosphate using solid phase extraction and LC-MS/MS quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. LC–MS/MS separation and quantitation of ribavirin in chicken and comparison of different mass spectrometric platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphorylation of ribavirin and viramidine by adenosine kinase and cytosolic 5'-nucleotidase II: Implications for ribavirin metabolism in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Solid phase extraction (SPE) methods for Ribavirin nucleotides

Introduction & Clinical Significance

Ribavirin (RBV) is a synthetic guanosine analogue used extensively in the treatment of Hepatitis C virus (HCV) and viral hemorrhagic fevers. While plasma pharmacokinetics (PK) are routinely monitored, they often fail to predict therapeutic efficacy or toxicity (e.g., hemolytic anemia). This is because Ribavirin is a prodrug ; its antiviral activity and toxicity are driven by its intracellular phosphorylation within erythrocytes (RBCs) and peripheral blood mononuclear cells (PBMCs).

Upon cell entry, Ribavirin is metabolized into Ribavirin Monophosphate (RMP) , Diphosphate (RDP) , and the active Triphosphate (RTP) .

The Bioanalytical Challenge

Quantifying these nucleotides presents three distinct challenges for the analyst:

-

Extreme Polarity: Nucleotides are highly hydrophilic and anionic, leading to poor retention on traditional C18 silica.

-

Intracellular Matrix: Analytes must be extracted from complex cell lysates, not just plasma.

-

Instability: Phosphorylated metabolites rapidly dephosphorylate back to the parent drug during processing if not stabilized.

This guide details two robust SPE workflows to overcome these hurdles: Phenylboronic Acid (PBA) affinity extraction (exploiting the ribose sugar) and Weak Anion Exchange (WAX) (exploiting the phosphate groups).

Mechanism of Action & Metabolism[1]

Understanding the target analytes is critical for method selection. The following pathway illustrates the metabolic conversion requiring analysis.

Figure 1: Intracellular phosphorylation pathway of Ribavirin. Note that RBCs lack effective phosphatases, leading to RTP accumulation and toxicity.

Sample Preparation: PBMC/RBC Isolation

Before SPE, the cellular matrix must be isolated. Direct precipitation of whole blood is insufficient for nucleotide analysis due to the dilution effect of plasma.

Protocol: Cell Isolation & Lysis

-

Collection: Collect whole blood in EDTA tubes. Process within 30 minutes to prevent ex vivo phosphorylation changes.

-

Separation:

-

PBMCs: Use density gradient centrifugation (e.g., Ficoll-Paque). Wash cells 2x with ice-cold PBS.

-

RBCs: Centrifuge blood, remove plasma and buffy coat. Wash RBC pellet 2x with ice-cold PBS.

-

-

Lysis (Critical Step):

-

Resuspend cell pellet (approx

cells) in 1 mL of ice-cold 70% Methanol . -

Note: The organic solvent lyses the membrane and denatures phosphatases immediately, stabilizing the nucleotides.

-

-

Clarification: Vortex vigorously for 30 seconds. Centrifuge at 14,000 x g for 10 min at 4°C.

-

Supernatant: Transfer supernatant to a clean tube. This is your Load Sample for SPE.

Method A: Phenylboronic Acid (PBA) SPE

Best For: High specificity; separating Ribavirin species from non-ribose interferences.

PBA is a unique sorbent that forms a reversible covalent bond with cis-diol groups (present in the ribose ring of Ribavirin and its nucleotides) under alkaline conditions.

Mechanism:

-

pH > 8.5: Boronate forms a tetrahedral anion and binds 1,2-cis-diols.

-

pH < 4.0: Bond hydrolyzes, releasing the analytes.

SPE Protocol (PBA)

| Step | Solvent/Buffer | Volume | Mechanistic Note |

| Cartridge | Bond Elut PBA (100 mg / 1 mL) | - | Polymeric or Silica-based PBA. |

| Condition | 1. Methanol2. 250 mM Ammonium Acetate (pH 8.5) | 1 mL1 mL | Activates the boronate group to the reactive anionic form. |

| Load | Cell Lysate (diluted 1:1 with Ammonium Acetate pH 8.5) | ~2 mL | High pH ensures covalent binding of the ribose sugar. |

| Wash 1 | 250 mM Ammonium Acetate (pH 8.5) | 1 mL | Maintains pH; removes non-specific binding proteins. |

| Wash 2 | Methanol (100%) | 1 mL | Removes hydrophobic interferences (lipids) that adsorbed non-specifically. The covalent bond is stable in organic solvent. |

| Elution | 1% Formic Acid in Methanol | 2 x 0.5 mL | Acidification breaks the boronate-diol bond, releasing RBV, RMP, RDP, and RTP. |

| Post-Tx | Evaporate under N2 at 40°C. Reconstitute in mobile phase. | - | Nucleotides are stable in the acidic elution solvent. |

Method B: Weak Anion Exchange (WAX) SPE

Best For: Direct LC-MS/MS quantification of nucleotides; removing neutral parent Ribavirin.

Since RMP, RDP, and RTP are strong acids (phosphate groups), they are perfectly suited for Anion Exchange. WAX is preferred over Strong Anion Exchange (SAX) because WAX allows elution by neutralizing the sorbent, avoiding the high salt concentrations required to elute from SAX.

SPE Protocol (WAX)

| Step | Solvent/Buffer | Volume | Mechanistic Note |

| Cartridge | Oasis WAX or Strata-X-AW (30 mg / 1 mL) | - | Mixed-mode: Reversed-phase + Weak Anion Exchange (amine). |

| Condition | 1. Methanol2. 50 mM Formic Acid (pH ~3.0) | 1 mL1 mL | Protonates the amine ligands on the sorbent ( |

| Load | Cell Lysate (Acidified with Formic Acid to pH ~4) | ~2 mL | At pH 4, nucleotides are negatively charged, sorbent is positive. Ionic binding occurs. Parent RBV binds only via RP mechanism. |

| Wash 1 | 25 mM Ammonium Formate (pH 4) | 1 mL | Removes ionic interferences that bind weakly. |

| Wash 2 | Methanol | 1 mL | Elutes neutral molecules (Parent Ribavirin) and lipids via RP mechanism. Nucleotides remain bound. |

| Elution | 5% Ammonium Hydroxide in Methanol | 2 x 0.25 mL | High pH (>10) deprotonates the sorbent amine (neutralizes it), releasing the anionic nucleotides. |

Workflow Decision Matrix

Use the following logic to select the appropriate protocol for your study.

Figure 2: Decision tree for selecting the optimal SPE chemistry based on analytical goals.

LC-MS/MS Considerations

Successful SPE must be paired with the right chromatography. Standard C18 is ineffective for Ribavirin nucleotides.

-

Column Selection:

-

Porous Graphitic Carbon (PGC/Hypercarb): The gold standard for polar nucleotides. It retains analytes based on planar interactions and charge.

-

HILIC (ZIC-pHILIC): Good retention but sensitive to the salt content in SPE eluates.

-

-

Ion Pairing: If using C18, volatile ion-pairing reagents (e.g., DMHA) are required in the mobile phase to retain nucleotides, though this can suppress MS ionization.

Recommended LC Conditions (Hypercarb):

-

Mobile Phase A: Water + 10 mM Ammonium Acetate + 0.1% Diethylamine (pH 9.5).

-

Mobile Phase B: Acetonitrile.[1]

-

Note: High pH is required to ensure nucleotides are fully ionized and the PGC column surface charge is optimized.

References

-

Homma, M., et al. (1999). "High-performance liquid chromatographic determination of ribavirin in whole blood to assess the disposition of ribavirin in erythrocytes."[2] Journal of Chromatography B, 731(2), 299-306. Link

-

Svensson, J. O., et al. (2000).[3] "Determination of ribavirin in serum using highly selective solid-phase extraction and high-performance liquid chromatography." Therapeutic Drug Monitoring, 22(2), 215-218.[3] Link

-

Endo, T., et al. (2022). "Investigation of Selective Ribavirin Extraction from Serum Samples Using a Monolithic Silica Disk-Packed Spin Column." Separations, 9(5), 113. Link

-

Challenger, E., et al. (2021). "A novel LC-MS/MS method for the determination of favipiravir ribofuranosyl-5'-triphosphate in human PBMC." Journal of Pharmaceutical and Biomedical Analysis, 204, 114260. (Demonstrates WAX utility for nucleotide analogs). Link

-

Agilent Technologies. (2010). "Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications." Technical Overview. Link

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. Liquid Chromatography Assay for Routine Monitoring of Cellular Ribavirin Levels in Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of ribavirin in serum using highly selective solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Guide: Resolving Isobaric Interference – Ribavirin 5'-Diphosphate (RDP) vs. UDP

[1]

Executive Summary: The "Phantom Peak" Phenomenon

In the bioanalysis of Ribavirin (RBV) and its phosphorylated metabolites, a critical analytical hazard exists: Isobaric Interference .

Ribavirin 5'-diphosphate (RDP) and the endogenous nucleotide Uridine 5'-diphosphate (UDP) share a nominal mass (

This guide details the Chromatographic Resolution Strategy using Porous Graphitic Carbon (PGC) and High-Resolution Mass Spectrometry (HRMS) validation to eliminate this crosstalk.

The Scientific Mechanism of Interference

To resolve the issue, one must understand why the mass spectrometer fails to distinguish these two compounds.

The Mass Problem

Both compounds possess a nominal molecular weight of 244 Da (nucleoside form) and 404 Da (diphosphate form).

| Compound | Formula | Exact Mass (Neutral) | Precursor Ion (ESI-) | Fragment (Base) |

| Ribavirin (RBV) | 244.0808 Da | |||

| Uridine | 244.0695 Da | |||

| Difference | 0.0113 Da | ~1.02 Da |

Note: In positive mode (ESI+), the base fragments (Triazole-carboxamide vs. Uracil) both appear at nominal m/z 113 , making them indistinguishable on unit-resolution instruments.

The Resolution Requirement

Standard Triple Quadrupole (QqQ) instruments operate at "Unit Resolution" (0.7 Da FWHM). They cannot "see" the 0.0113 Da difference.

-

Required Resolution (

): -

Implication: Only High-Resolution MS (Orbitrap or Q-TOF with

) can separate these by mass alone. If you use a QqQ, you must separate them chromatographically.[1]

Diagnostic Workflow

Use this decision tree to determine if your assay is compromised.

Figure 1: Diagnostic logic for identifying isobaric interference between Ribavirin metabolites and endogenous nucleotides.

Troubleshooting & Protocols (Q&A)

Q1: Why does my C18 column fail to separate RDP and UDP?

A: Standard C18 (Reverse Phase) relies on hydrophobic interactions. RDP and UDP are highly polar, phosphorylated molecules. They will both elute in the void volume (dead time) of a C18 column, causing co-elution and severe ion suppression.

-

Do not use: Standard C18 or C8 columns.

-

Do not use: Pure aqueous mobile phases without ion-pairing reagents.

Q2: What is the recommended chromatographic solution?

A: The industry standard for separating polar isobaric nucleotides is Porous Graphitic Carbon (PGC) chromatography (e.g., Hypercarb™).

Protocol: PGC Separation of RDP/UDP

-

Column: Hypercarb PGC, 100 x 2.1 mm, 5 µm (Thermo Fisher or equivalent).[2]

-

Mechanism: Retention is based on "Polar Retention Effect on Graphite" (PREG). It separates based on planarity and stereochemistry. The triazole ring (Ribavirin) and pyrimidine ring (Uridine) interact differently with the graphite sheets.

-

Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (High pH is crucial for PGC peak shape).

-

Mobile Phase B: 100% Acetonitrile.

-

Gradient:

-

0-2 min: 0% B (Load)

-

2-10 min: 0% -> 40% B (Separation)

-

10-12 min: 95% B (Wash)

-

Equilibration: PGC requires long equilibration (at least 10 column volumes).

-

Q3: Can I use Ion-Pairing (IP-RP) instead?

A: Yes, but with caveats.

-

Pros: Excellent peak shape and retention for polyphosphates.

-

Cons: Ion-pairing reagents (e.g., DMHA, TEA) permanently contaminate the LC system and suppress MS ionization signals (negative mode is preferred here).

-

Recommendation: Use IP-RP only if PGC fails or if you have a dedicated "dirty" LC system.

Q4: How do I prevent RDP degradation during sample prep?

A: RDP is labile. Phosphatases in blood/tissue will rapidly convert RDP -> RMP -> Ribavirin.

-

Step 1: Collect blood into tubes containing EDTA (chelates divalent cations required by phosphatases) and Sodium Fluoride (phosphatase inhibitor).

-

Step 2: Keep all samples on ice.

-

Step 3: Use cold extraction solvents (e.g., -20°C 70% Methanol or Perchloric Acid extraction).

Q5: I see a peak in my "Blank" matrix. Is it UDP?

A: Most likely. To confirm:

-

Run a "Double Blank" (Solvent only). If clean, the contamination is in the matrix.

-

Run a "Matrix Blank" (Extracted plasma/cells from untreated subject). If you see a peak at the RDP retention time, it is UDP .

-

Spike Test: Spike authentic Uridine 5'-diphosphate standard into the blank. If the "phantom peak" increases in area, you have confirmed the interference.

Summary of Key Parameters

| Parameter | This compound (RDP) | Uridine 5'-diphosphate (UDP) |

| Precursor ( | ~405 | ~405 |

| Product ( | 113 (Triazole) | 113 (Uracil + H) |

| Retention (C18) | Void Volume | Void Volume |

| Retention (PGC) | Retained (Elutes later) | Retained (Elutes earlier) |

| Interference Risk | N/A | High (Endogenous) |

References

-